molecular formula C3H4N2O4 B133687 3-Nitro-1,3-oxazolidin-2-one CAS No. 85430-60-0

3-Nitro-1,3-oxazolidin-2-one

Cat. No. B133687
CAS RN: 85430-60-0
M. Wt: 132.08 g/mol
InChI Key: UWELLLFVLRHRPF-UHFFFAOYSA-N
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Description

3-Nitro-1,3-oxazolidin-2-one is a chemical compound with the molecular formula C3H4N2O4 . It has a molecular weight of 132.08, an exact mass of 132.01710661, and a mono-isotopic mass of 132.01710661 . It is characterized by a chemical structure including the oxazolidone ring .


Synthesis Analysis

The synthesis of 1,3-oxazolidin-2-ones, including 3-Nitro-1,3-oxazolidin-2-one, has gained increasing interest due to their unique mechanism of action . The synthesis involves new and modified existing methods for the formation of the 1,3-oxazolidin-2-one ring . Key studies published since 2021 have been dedicated to this .


Molecular Structure Analysis

The molecular structure of 3-Nitro-1,3-oxazolidin-2-one includes a 1,3-oxazolidin-2-one nucleus, which is a popular heterocycle framework in synthetic organic chemistry . This structure is characterized by the S configuration of the substituent at C5, the acylaminomethyl group linked to C5, and the N-aryl substituent .


Chemical Reactions Analysis

The 1,3-oxazolidin-2-one fragment is found in many biologically active compounds . Oxazolidinone derivatives are of particular interest for the creation of new antibacterial drugs with low resistance potential . The chemical reactions involved in the synthesis of these derivatives have been extensively studied .


Physical And Chemical Properties Analysis

3-Nitro-1,3-oxazolidin-2-one has a Hydrogen Bond Acceptor Count of 4 and a Topological Polar Surface Area of 75.4 . Its physical and chemical properties are determined by its molecular structure, which includes the oxazolidone ring .

Scientific Research Applications

Synthesis and Chemistry

  • Chiral N-Nitro-oxazolidin-2-ones Synthesis : A method for synthesizing chiral N-nitro-oxazolidin-2-ones was developed using dinitrogen pentoxide in a liquefied tetrafluoroethane medium. This resulted in N-nitroheterocycles, which could be converted into enantiomerically pure O-(β-nitraminoalkyl) carbamates (Zlotin et al., 2020).
  • Reactivity with Simple Nitro Compounds : Chiral oxazolidinone exhibited stereoselective reactions with simple nitro compounds, leading to diastereoisomeric nitro alcohols with good asymmetric induction (Kudyba et al., 2004).
  • Transformations Involving Nitrates : Reactions of nitrates (nitro esters) of amino alcohols with alkali metal hydrogen carbonates yielded new oxazolidin-2-ones and tetrahydro-1,3-oxazin-2-ones (Korepin et al., 2003).

Pharmaceutical and Medicinal Chemistry

  • Design and Synthesis of Antimicrobial Agents : Novel 1,3-oxazolidin-2-one derivatives were synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains (Chandna et al., 2013).
  • Superoxide Dismutase Mimic : 2-Ethyl-1-hydroxy-2,5,5-trimethyl-3-oxazolidine, a reduction product of a stable nitroxide radical, demonstrated properties of a superoxide dismutase mimic, suggesting its potential in medical applications (Samuni et al., 1988).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition Study : A theoretical study explored a new oxazolidin-5-one derivative as a corrosion inhibitor for carbon steel surfaces, showing promising results in minimizing corrosion (Kubba & Al-Joborry, 2021).

Catalysis and Chemical Reactions

  • Gold-Catalyzed Intermolecular Cycloadditions : 3-(Propa-1,2-dien-1-yl)oxazolidin-2-one was utilized in gold-catalyzed intermolecular [2+2] cycloadditions to alkenes, a method useful for the synthesis of highly substituted cyclobutane derivatives (Faustino et al., 2012).

Future Directions

The future directions for 3-Nitro-1,3-oxazolidin-2-one and other oxazolidinone-based compounds involve finding new compounds with improved potency, significant activity against linezolid-resistant strains, and an improved safety profile . This includes the elimination of the reversible myelosuppressive effects, as well as the MAO .

properties

IUPAC Name

3-nitro-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O4/c6-3-4(5(7)8)1-2-9-3/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWELLLFVLRHRPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60308635
Record name 3-Nitro-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60308635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-1,3-oxazolidin-2-one

CAS RN

85430-60-0
Record name NSC206120
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206120
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Nitro-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60308635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NJ Farren - 2017 - etheses.whiterose.ac.uk
Particulate matter less than 2.5 µm in diameter, termed PM2.5, lies within the respirable size range for humans and is therefore considered an important air quality standard. Within the …
Number of citations: 3 etheses.whiterose.ac.uk

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